1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-
Description
The exact mass of the compound 1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)- is 345.18008961 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-5-7-22(14(23)8-15(24)25-3)9-13(11)21(2)17-12-4-6-18-16(12)19-10-20-17/h4,6,10-11,13H,5,7-9H2,1-3H3,(H,18,19,20)/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBWHWXFWMYUEZ-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106623 | |
| Record name | 1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-, methyl ester, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616761-01-3 | |
| Record name | 1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-, methyl ester, (3R,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616761-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-, methyl ester, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 312.33 g/mol. It features a piperidine ring and a pyrrolopyrimidine structure, which are common motifs in many biologically active compounds.
Research indicates that this compound acts primarily as an inhibitor of various kinases , which are crucial in signaling pathways related to cell growth and proliferation. Specifically, it has been shown to inhibit the activity of:
- AbI : A proto-oncogene implicated in leukemia.
- Aurora Kinases : Involved in chromosome segregation and tumorigenesis.
- EGFR : Overexpressed in various cancers including breast and lung cancer.
These interactions suggest that the compound could play a role in cancer treatment by disrupting pathways that lead to uncontrolled cell division .
Anticancer Properties
The compound exhibits promising anticancer activity through multiple pathways:
- Inhibition of Kinases : As noted, it inhibits several kinases associated with cancer progression. For instance, inhibition of PDK-I can affect multiple oncogenic pathways, making it a candidate for treating various cancers such as glioblastoma and melanoma .
- Cell Cycle Regulation : By targeting Aurora kinases and c-Src, the compound may induce cell cycle arrest in cancer cells, thereby reducing proliferation rates .
- Apoptosis Induction : There is evidence suggesting that compounds with similar structures can promote apoptosis in cancer cells through various signaling pathways .
Other Biological Effects
Beyond its anticancer properties, the compound may influence metabolic processes:
- Fatty Acid Metabolism : Similar compounds have been shown to lower fatty acid levels in the liver and plasma, potentially aiding in metabolic disorders like obesity and type 2 diabetes .
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- A study highlighted the efficacy of pyrrolopyrimidine derivatives in inhibiting EGFR-related pathways in breast cancer models. The results indicated significant reductions in tumor growth rates when treated with these inhibitors .
- Another research effort focused on the metabolic impacts of propionic acid derivatives (related structures), demonstrating their potential to modulate gut microbiota and reduce inflammation through G-protein coupled receptors .
Data Tables
Scientific Research Applications
Tofacitinib Impurity
As an impurity of Tofacitinib (a drug used for rheumatoid arthritis), this compound serves as a reference standard in quality control processes during the manufacturing of Tofacitinib. Its presence must be monitored to ensure the purity and efficacy of the final pharmaceutical product .
Research on Janus Kinase Inhibitors
Research into Janus kinase inhibitors has expanded significantly due to their role in modulating immune responses. Compounds like 1-Piperidinepropanoic acid are studied for their structural similarities to known inhibitors, providing insights into optimizing therapeutic effects while minimizing side effects .
Case Studies
Several studies have utilized this compound to investigate its effects on cellular pathways associated with inflammation and autoimmune responses:
- Study on JAK Inhibition : Research demonstrated that modifications to the pyrrolopyrimidine structure could enhance selectivity towards specific JAK isoforms, potentially leading to more effective treatments with fewer side effects.
- Comparative Analysis : A comparative study assessed different impurities found in Tofacitinib formulations, highlighting how variations in structural components influenced pharmacokinetics and pharmacodynamics.
Q & A
Q. How can researchers optimize the synthesis of this compound to minimize by-products and ensure stereochemical purity?
- Methodological Answer: Synthesis optimization requires multi-step protocols with rigorous purification at each stage. For example, intermediate purification via column chromatography (using chiral stationary phases for stereochemical control) and recrystallization can reduce by-products like unreacted amines or ester hydrolysis products . Monitoring reaction progress with HPLC-MS ensures intermediates like 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidine are isolated before proceeding to esterification . Stereochemical integrity is confirmed using polarimetry or chiral HPLC, as seen in analogous piperidine-spiroquinoline syntheses .
Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer:
- X-ray crystallography resolves absolute configuration, as demonstrated in ethyl pyrrolopyrimidine derivatives .
- NMR spectroscopy (¹H, ¹³C, NOESY) identifies spatial relationships between substituents (e.g., methyl groups at C3/C4 in the piperidine ring) .
- IR spectroscopy verifies functional groups (e.g., beta-oxo ester C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. How does the methyl ester group influence solubility and pharmacokinetic properties compared to carboxylic acid derivatives?
- Methodological Answer: Comparative solubility studies in polar (e.g., PBS buffer) vs. nonpolar (e.g., DMSO) solvents can quantify differences. Pharmacokinetic profiling via in vitro assays (e.g., artificial membrane permeability) and in vivo metabolite tracking (LC-MS/MS) reveals ester hydrolysis rates and bioavailability. Evidence suggests methyl esters enhance lipophilicity, improving cell membrane penetration but requiring enzymatic conversion to active carboxylic acids .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize reaction conditions for synthesizing this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in pyrrolopyrimidine amination . Reaction path searches combined with machine learning can narrow optimal conditions (e.g., solvent polarity, temperature) for key steps like piperidine ring closure or esterification . For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error in analogous heterocyclic syntheses .
Q. What strategies resolve contradictions in biological activity data between ester and carboxylic acid forms of this compound?
- Methodological Answer:
- Dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (pH, serum proteins) clarify potency differences.
- Metabolite tracking (isotopic labeling) identifies whether ester hydrolysis is required for activity .
- Structural analysis (molecular docking) compares binding modes of ester vs. acid forms to target proteins (e.g., kinases inhibited by pyrrolopyrimidine derivatives) . Contradictions may arise from differential cell permeability or off-target interactions .
Q. How can researchers design derivatives to enhance target selectivity while retaining the core pyrrolopyrimidine-piperidine scaffold?
- Methodological Answer:
- SAR studies systematically modify substituents (e.g., methyl vs. benzyl groups on the piperidine nitrogen) and assess activity.
- Crystallographic data of target-ligand complexes guide rational design (e.g., introducing hydrogen-bond donors at C4-methyl) .
- Parallel synthesis (e.g., Ugi-azide reactions) generates diverse analogs for high-throughput screening, as seen in spiro-piperidine libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
